Cas no 1804236-96-1 (Methyl 2-(2-carboxyethyl)-5-methylbenzoate)

Methyl 2-(2-carboxyethyl)-5-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(2-carboxyethyl)-5-methylbenzoate

-

- インチ: 1S/C12H14O4/c1-8-3-4-9(5-6-11(13)14)10(7-8)12(15)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)

- InChIKey: XBLVRCWZPBTNNZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=C(C)C=CC=1CCC(=O)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 262

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 63.6

Methyl 2-(2-carboxyethyl)-5-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013572-1g |

Methyl 2-(2-carboxyethyl)-5-methylbenzoate |

1804236-96-1 | 97% | 1g |

1,534.70 USD | 2021-05-28 | |

| Alichem | A010013572-500mg |

Methyl 2-(2-carboxyethyl)-5-methylbenzoate |

1804236-96-1 | 97% | 500mg |

806.85 USD | 2021-05-28 | |

| Alichem | A010013572-250mg |

Methyl 2-(2-carboxyethyl)-5-methylbenzoate |

1804236-96-1 | 97% | 250mg |

484.80 USD | 2021-05-28 |

Methyl 2-(2-carboxyethyl)-5-methylbenzoate 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

Methyl 2-(2-carboxyethyl)-5-methylbenzoateに関する追加情報

Methyl 2-(2-carboxyethyl)-5-methylbenzoate: A Comprehensive Overview

Methyl 2-(2-carboxyethyl)-5-methylbenzoate, also known by its CAS number 1804236-96-1, is a compound of significant interest in various fields of chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor in organic synthesis. Recent advancements in synthetic methodologies and analytical techniques have further highlighted its versatility and importance in modern chemical research.

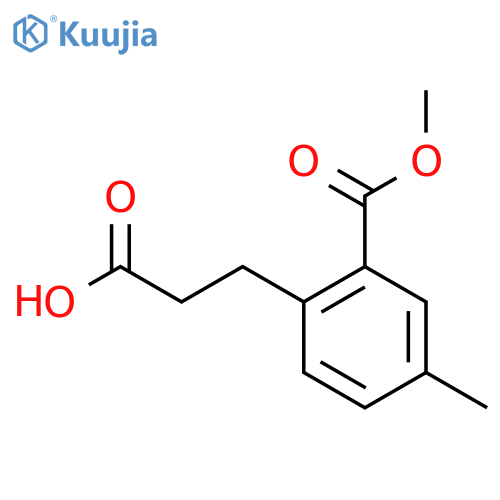

The molecular structure of Methyl 2-(2-carboxyethyl)-5-methylbenzoate consists of a benzoate moiety substituted with a methyl group at the 5-position and a 2-carboxyethyl group at the 2-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it suitable for various chemical transformations. The presence of both ester and carboxylic acid functionalities within the same molecule provides opportunities for further functionalization, enabling the creation of more complex structures with tailored properties.

Recent studies have explored the use of Methyl 2-(2-carboxyethyl)-5-methylbenzoate as a building block in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents by incorporating it into heterocyclic frameworks. The ability to modify the substituents on the benzoate ring has allowed for fine-tuning of pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for drug development.

In addition to its role in pharmaceuticals, Methyl 2-(2-carboxyethyl)-5-methylbenzoate has found applications in polymer chemistry. Its ester groups can be employed as reactive sites for polymerization reactions, leading to the formation of high-performance polymers with enhanced mechanical and thermal properties. Recent advancements in controlled radical polymerization techniques have enabled the precise incorporation of this compound into polymeric materials, opening new avenues for its use in advanced composites and coatings.

The synthesis of Methyl 2-(2-carboxyethyl)-5-methylbenzoate typically involves multi-step processes that combine esterification reactions with selective substitution strategies. Recent research has focused on optimizing these processes to improve yield and reduce environmental impact. For example, catalytic systems based on transition metals have been developed to facilitate efficient esterification under mild conditions, making the synthesis more sustainable and scalable.

From an environmental standpoint, understanding the fate and toxicity of Methyl 2-(2-carboxyethyl)-5-methylbenzoate is crucial for its safe handling and application. Studies have shown that this compound exhibits low acute toxicity in standard assays, but further research is needed to assess its long-term effects on ecosystems. Regulatory agencies are increasingly emphasizing the importance of eco-friendly chemical design, and compounds like this one are being evaluated for their potential to meet stringent environmental standards.

In conclusion, Methyl 2-(2-carboxyethyl)-5-methylbenzoate (CAS No: 1804236-96-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool in contemporary chemical research. As ongoing investigations continue to uncover new possibilities for this compound, its role in driving innovation across industries is expected to grow significantly.

1804236-96-1 (Methyl 2-(2-carboxyethyl)-5-methylbenzoate) 関連製品

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

- 27599-63-9(5(6)-Aminofluorescein)

- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)

- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)

- 293736-67-1(Berubicin hydrochloride)

- 1721-51-3(D-alpha-Tocotrienol)

- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)